5-Amino-2,4-dichlorophenoxyacetic acid
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Overview
Description
5-Amino-2,4-dichlorophenoxyacetic acid is an organic compound with the molecular formula C8H7Cl2NO3 It is a derivative of 2,4-dichlorophenoxyacetic acid, which is widely known for its use as a herbicide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2,4-dichlorophenoxyacetic acid typically involves the chlorination of phenoxyacetic acid followed by amination. One common method involves the reaction of 2,4-dichlorophenoxyacetic acid with ammonia or an amine under controlled conditions to introduce the amino group at the 5-position. The reaction conditions often include the use of solvents such as ethanol or water and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound generally follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through crystallization or other separation techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2,4-dichlorophenoxyacetic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amines with different substitution patterns.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used to replace the chlorine atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce various amines.
Scientific Research Applications
5-Amino-2,4-dichlorophenoxyacetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on plant growth and development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of 5-Amino-2,4-dichlorophenoxyacetic acid involves its interaction with specific molecular targets and pathways. In plants, it mimics the action of natural auxins, leading to uncontrolled growth and eventual plant death. The compound affects the plasticity of cell walls, protein production, and ethylene production, which are critical for plant growth and development .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.
4-Chlorophenoxyacetic acid: Another herbicide with a single chlorine atom.
2,4,5-Trichlorophenoxyacetic acid: A herbicide with an additional chlorine atom.
Uniqueness
5-Amino-2,4-dichlorophenoxyacetic acid is unique due to the presence of the amino group, which imparts different chemical and biological properties compared to its analogs
Properties
CAS No. |
5397-71-7 |
---|---|
Molecular Formula |
C8H7Cl2NO3 |
Molecular Weight |
236.05 g/mol |
IUPAC Name |
2-(5-amino-2,4-dichlorophenoxy)acetic acid |
InChI |
InChI=1S/C8H7Cl2NO3/c9-4-1-5(10)7(2-6(4)11)14-3-8(12)13/h1-2H,3,11H2,(H,12,13) |
InChI Key |
VMNPETQUBQUXAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1OCC(=O)O)Cl)Cl)N |
Origin of Product |
United States |
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